Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[35]nonane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a substitution reaction, often using an amine reagent.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to protect reactive sites during the synthesis and are later removed.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aminophenyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms.
Scientific Research Applications
Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure may also contribute to its unique binding properties.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Uniqueness
Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to the presence of the aminophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other spiro compounds that may lack this functional group.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications are likely to uncover even more uses for this intriguing compound.
Properties
Molecular Formula |
C18H27N3O2 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)21-12-18(13-21)8-10-20(11-9-18)15-6-4-14(19)5-7-15/h4-7H,8-13,19H2,1-3H3 |
InChI Key |
VZKOVMSYSKSIMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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